molecular formula C20H21N5O3 B2629815 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 921513-55-5

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2629815
CAS No.: 921513-55-5
M. Wt: 379.42
InChI Key: ALRFJXOKVIYRSC-UHFFFAOYSA-N
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Description

7-(4-Acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a chemical compound offered for research purposes. It features a pyrazolo[4,3-c]pyridine core, a scaffold recognized in medicinal chemistry for its potential in drug discovery . This core structure is often investigated as a bioisostere for purine bases, which allows it to interact with enzyme binding sites, such as the hinge region of kinases . The molecular structure of this compound is further elaborated with a phenyl group at the 2-position and a piperazine moiety at the 7-position, capped with an acetyl group. Piperazine is a common pharmacophore known to enhance the biological activity and pharmacokinetic properties of molecules . The specific research applications of this compound are derived from its structural similarities to advanced pharmacological agents. For instance, closely related pyrazolo pyridine derivatives have been identified and patented as inhibitors of NADPH oxidase enzymes . Furthermore, structural analogs featuring variations on the piperazine ring have been designed and synthesized as part of studies focusing on dual c-Met/STAT3 inhibition for enhanced antitumor activity . Researchers may find this compound valuable for probing specific biochemical pathways or as a building block in the synthesis of more complex molecules for biological evaluation. This product is intended for laboratory research use only and is not approved for human or animal use.

Properties

IUPAC Name

7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14(26)23-8-10-24(11-9-23)19(27)16-12-22(2)13-17-18(16)21-25(20(17)28)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRFJXOKVIYRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of

Biological Activity

The compound 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a synthetic derivative that has garnered attention for its potential biological activities. Its structure suggests various pharmacological properties, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FN5O3C_{26}H_{24}FN_{5}O_{3} with a molecular weight of 473.5 g/mol . The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H24FN5O3
Molecular Weight473.5 g/mol
CAS Number1021123-91-0

1. PARP-1 Inhibition

Recent studies have identified derivatives of the piperazine moiety as potential inhibitors of poly (ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair mechanisms. The compound's structural similarity to known PARP inhibitors suggests it may exhibit similar inhibitory effects.

In a study evaluating various derivatives, compounds with the piperazine scaffold demonstrated significant PARP-1 inhibitory activity. For instance, one derivative exhibited an IC50 value of 0.023 μM , indicating potent inhibition comparable to Olaparib, a clinically used PARP inhibitor . This suggests that 7-(4-acetylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one could be further explored for its potential in cancer therapy targeting BRCA-deficient tumors.

2. Antifilarial Activity

The compound has also been evaluated for its antifilarial properties due to the presence of the piperazine pharmacophore. Preliminary studies indicated that benzopyrones combined with piperazine derivatives exhibited macrofilaricidal actions against filarial parasites . This opens avenues for further research into its use as an antiparasitic agent.

Case Study: PARP Inhibitory Activity

A comparative analysis was conducted on several piperazine-containing compounds to assess their PARP inhibitory effects. The following table summarizes the IC50 values obtained from various studies:

Compound NameIC50 (μM)Target Enzyme
Compound A0.023PARP-1
Compound B43.56 ± 0.69PARP-1
Compound C36.69 ± 0.83PARP-1

The results indicate that modifications to the piperazine structure can significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Core Heterocyclic Framework

The pyrazolo[4,3-c]pyridin-3-one scaffold is distinct from other fused systems:

Compound Class Key Features Reference
Pyrazolo[3,4-b]pyridin-6-ones Pyrazole fused at positions 3,4-b of pyridinone; lacks 7-position substituents.
Pyrazolo[3,4-d]pyrimidines Pyrimidine instead of pyridine core; often functionalized with thioxo groups.
Pyrano[2,3-c]pyrazoles Pyran ring fused to pyrazole; limited substitution diversity at critical positions.

Key Insight: The 7-position carbonyl group in the target compound allows for diverse piperazine-based modifications, unlike rigid pyrano or pyrimidine systems.

Piperazine Substituent Variations

The 4-acetylpiperazine-1-carbonyl group differentiates the target compound from analogs:

Compound Name (Simplified) Substituent at Position 7 Molecular Weight Notable Properties
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-(2-Fluorophenyl)piperazine 445.50 g/mol Enhanced lipophilicity due to fluorine
Compound 5 (Arylpiperazine-pyrazolopyridinone) 4-(Trifluoromethyl)phenylpiperazine 416.36 g/mol Improved metabolic stability
Target Compound 4-Acetylpiperazine 433.45 g/mol* Increased water solubility from acetyl group

*Calculated based on molecular formula C22H23N5O3.

Q & A

Q. What synthetic strategies are employed to construct the pyrazolo[4,3-c]pyridin-3-one core in this compound?

The synthesis typically involves multi-step protocols, including:

  • Condensation : Reacting acetophenone derivatives with hydrazines (e.g., 4-chlorophenylhydrazine) in refluxing ethanol with glacial acetic acid to form ethylidene hydrazine intermediates .
  • Cyclization : Using Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to generate pyrazole-carbaldehyde intermediates .
  • Coupling : Refluxing intermediates with barbituric acid derivatives in ethanol/water to yield the final pyrazolo-pyridinone scaffold .

Key Optimization Factors :

  • Solvent selection (e.g., ethanol/water mixtures improve solubility and yield) .
  • Temperature control during cyclization to avoid side reactions .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Contradictions often arise from subtle structural variations (e.g., substituent electronic effects) or assay conditions. Methodological approaches include:

  • SAR Studies : Systematically modifying substituents (e.g., replacing acetylpiperazine with benzylpiperazine) and comparing IC₅₀ values .
  • Statistical Analysis : Applying multivariate regression to correlate electronic parameters (Hammett constants) with activity .
  • Crystallography : Resolving 3D structures to identify binding modes (e.g., hydrogen bonding with target enzymes) .

Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed reduced activity due to steric hindrance, despite initial predictions of enhanced binding .

Q. What computational methods are used to predict the biological targets of this compound?

  • Molecular Docking : Simulates binding to enzymes like carbonic anhydrase or phosphodiesterases (see AOAC SMPR 2014.011 for assay standards) .
  • DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic stability .
  • MD Simulations : Evaluates conformational flexibility of the acetylpiperazine moiety in aqueous environments .

Example Workflow :

  • Dock the compound into the active site of hCA II using AutoDock Vina.
  • Validate with in vitro inhibition assays (e.g., IC₅₀ = 12 nM for hCA II) .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields during large-scale synthesis?

  • Solvent-Free Conditions : Reduces purification steps and improves atom economy (e.g., barbituric acid coupling without ethanol/water) .
  • Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Continuous Flow Reactors : Enhances heat transfer and reduces side products in exothermic steps .

Yield Comparison Table :

MethodYield (%)Purity (%)Reference
Traditional Reflux6295
Solvent-Free Coupling7898
Flow Reactor Cyclization8599

Q. What strategies validate the purity of intermediates in multi-step syntheses?

  • HPLC-MS : Detects trace impurities (<0.1%) in hydrazine intermediates .
  • TLC Monitoring : Uses silica gel plates with UV detection to track reaction progress .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 263–265°C) .

Data Interpretation Guidelines

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

  • Reassess Force Fields : Adjust docking parameters (e.g., solvation effects) to better match physiological conditions .
  • Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation pathways not modeled in silico .
  • Crystallographic Validation : Compare predicted and observed binding poses (e.g., RMSD < 1.5 Å) .

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